molecular formula C13H11NO B189042 (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile CAS No. 196597-79-2

(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile

Cat. No.: B189042
CAS No.: 196597-79-2
M. Wt: 197.23 g/mol
InChI Key: TUFWVKLKUFXARX-BJMVGYQFSA-N
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Description

(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile is a complex organic compound with a unique structure that combines elements of indene and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile typically involves the following steps:

    Formation of the Indeno[5,4-b]furan Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzofuran.

    Introduction of the Acetonitrile Group: The acetonitrile group can be introduced via a Knoevenagel condensation reaction, where the indeno[5,4-b]furan core is reacted with acetonitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Indeno[5,4-b]furan Derivatives: Compounds with similar core structures but different substituents.

    Acetonitrile Derivatives: Compounds with the acetonitrile group attached to different core structures.

Uniqueness

(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile is unique due to its combination of the indeno[5,4-b]furan core with the acetonitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(2E)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFWVKLKUFXARX-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC#N)C2=C1C=CC3=C2CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C#N)/C2=C1C=CC3=C2CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474076
Record name (2E)-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-79-2, 221530-44-5
Record name (2E)-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,6,7-tetrahydro-8H-indeno-[5,4-B]-furan-8-ylidene acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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